2-Amino-1-(3-hydroxyphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90005-54-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5,9H2 |
InChI Key |
SCHLZTPPFPHHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CN |
Origin of Product |
United States |
Mechanistic Insights into Chemical Reactivity and Transformations of 2 Amino 1 3 Hydroxyphenyl Ethanone
Reactivity Profiles of the Amino Group
Nucleophilic Reactivity and Amine-Based Derivatizations
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to this functional group. This nucleophilicity allows the amino group to readily react with a variety of electrophiles, leading to the formation of a diverse range of derivatives.
One of the fundamental reactions of the amino group is its ability to undergo nucleophilic addition. libretexts.org For instance, it can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org
The amino group can also participate in nucleophilic substitution reactions. cymitquimica.com It can react with acylating agents, such as acyl chlorides or anhydrides, to form amides. This acylation process involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent, resulting in the substitution of the leaving group and the formation of an amide linkage.
Furthermore, the amino group can be alkylated through reactions with alkyl halides. In this process, the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the reactants.
These amine-based derivatizations are crucial in synthetic organic chemistry, providing pathways to a wide array of compounds with potentially altered physical, chemical, and biological properties.
Oxidation Pathways Leading to Imine or Nitrogenous Oxygenated Species
The amino group of 2-Amino-1-(3-hydroxyphenyl)ethanone is susceptible to oxidation, which can lead to the formation of various nitrogen-containing species. The specific product of the oxidation reaction often depends on the oxidizing agent employed and the reaction conditions.
Oxidation can convert the primary amine into an imine. This transformation involves the removal of two hydrogen atoms from the amino group and the adjacent carbon, resulting in the formation of a carbon-nitrogen double bond.
Furthermore, stronger oxidizing agents can lead to the formation of nitrogenous oxygenated species. For example, oxidation can potentially convert the amino group into a nitroso (-NO) or nitro (-NO2) group. The specific conditions required for these transformations can vary and often involve potent oxidizing reagents.
It is important to note that the presence of other functional groups in the molecule, such as the hydroxyl group on the phenyl ring, can also influence the outcome of oxidation reactions. evitachem.com The interplay between the different reactive sites can lead to a variety of oxidation products, making the selective oxidation of the amino group a challenging yet important aspect of the compound's chemistry.
Chemical Behavior of the Ketone Moiety
The ketone functional group, characterized by a carbonyl (C=O) group, is another key reactive site within the this compound molecule. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the ability of the carbonyl oxygen to act as a proton acceptor.
Nucleophilic Addition Reactions and Subsequent Transformations
The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is an alkoxide, which is then typically protonated to yield an alcohol. libretexts.org
A wide range of nucleophiles can participate in these addition reactions. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone, forming tertiary alcohols after an acidic workup. Cyanide ions (CN-) can also add to the carbonyl group to form cyanohydrins.
The initial addition product can often undergo subsequent transformations. For instance, the addition of primary amines to the ketone can lead to the formation of imines through a nucleophilic addition-elimination mechanism. libretexts.org Similarly, the reaction with secondary amines can yield enamines. libretexts.org
These nucleophilic addition reactions and the subsequent transformations of the resulting products are fundamental in organic synthesis, allowing for the construction of more complex molecular architectures from the parent ketone.
Reduction to Alcohol Derivatives
The ketone moiety in this compound can be readily reduced to a secondary alcohol. evitachem.com This transformation is a synthetically important reaction, as it converts the planar carbonyl group into a chiral center, leading to the formation of a 1,2-amino alcohol derivative. acs.org
Various reducing agents can be employed to achieve this reduction. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). evitachem.com These hydride reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, which upon subsequent protonation yields the corresponding alcohol.
Catalytic hydrogenation is another widely used method for the reduction of ketones. vulcanchem.com This process typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. googleapis.com The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.
The asymmetric reduction of the ketone is of particular interest as it allows for the stereoselective synthesis of one enantiomer of the resulting alcohol. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. google.com The ability to selectively produce a single enantiomer is of significant importance in the synthesis of chiral drugs and other biologically active molecules. google.com
Transformations Involving the Hydroxyphenyl Functionality
The hydroxyphenyl group in this compound is another site of significant chemical reactivity. The hydroxyl (-OH) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means that it increases the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions ortho and para to the hydroxyl group.
The hydroxyl group can also be transformed into other functional groups. For example, it can be converted into an ether through Williamson ether synthesis, which involves the reaction of the corresponding phenoxide ion with an alkyl halide. The phenoxide is typically generated by treating the phenol (B47542) with a base.
Furthermore, the hydroxyphenyl group can undergo oxidation. evitachem.com Depending on the oxidizing agent and reaction conditions, the oxidation of the phenol can lead to the formation of quinones or other oxidation products. evitachem.com The presence of the amino and ketone groups on the same molecule can influence the outcome of these oxidation reactions, potentially leading to a variety of products.
The reactivity of the hydroxyphenyl moiety adds another dimension to the chemical versatility of this compound, providing further opportunities for derivatization and the synthesis of new compounds with diverse structures and properties.
Hydroxyl Group Derivatization and Substitution Reactions
The phenolic hydroxyl group in this compound is a key site for derivatization and substitution reactions. Its reactivity is fundamental to the synthesis of various compounds, including pharmaceuticals.
Derivatization:
The hydroxyl group can undergo acylation, where it reacts with acylating agents to form esters. libretexts.org For instance, reaction with acyl chlorides, such as benzoyl chloride, can convert the hydroxyl group into a corresponding ester. libretexts.org This process is often used to introduce spectroscopically useful groups or to protect the hydroxyl group during subsequent reactions.
Another common derivatization is silylation, where an active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, like trimethylsilyl (B98337) (TMS). libretexts.org This increases the thermal and chemical stability, as well as the volatility of the compound, which can be advantageous for analytical techniques like gas chromatography. libretexts.orgresearch-solution.com
Substitution Reactions:
The hydroxyl group can be activated to become a better leaving group, facilitating nucleophilic substitution reactions. One method involves converting the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate. google.com This is typically achieved by reacting the compound with a sulfonylating agent like methanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base. google.com The resulting sulfonate is an excellent leaving group, allowing for substitution by various nucleophiles.
A notable application of this is in the synthesis of phenylephrine (B352888). myexperiment.orgresearchgate.net In one synthetic route, the hydroxyl group of a related precursor is protected, and subsequent reactions lead to the formation of the final product. researchgate.net While direct substitution on this compound itself is less commonly detailed, the principles of activating the hydroxyl group are central to the synthesis of its derivatives.
Interactive Data Table: Examples of Hydroxyl Group Reactions
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Benzoyl chloride | Ester | libretexts.org |
| Silylation | Trimethylchlorosilane (TMCS) | Silyl ether | libretexts.orgresearch-solution.com |
| Sulfonylation | Methanesulfonic anhydride | Sulfonate ester | google.com |
Aromatic Substitution Patterns and Regioselectivity
The substitution pattern on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl group and the acetylamino group (after considering the amino group's likely protection or its influence).
The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com The acetyl group is a deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.orgmasterorganicchemistry.com The amino group (or a protected form like an amide) also influences regioselectivity. An amino group is strongly activating and ortho-, para-directing. masterorganicchemistry.com
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions most activated by the electron-donating groups. For this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The position meta to the acetyl group (position 5) is the least deactivated.
Considering the combined effects:
Position 2: Ortho to the hydroxyl group.
Position 4: Ortho to the hydroxyl group.
Position 6: Ortho to the hydroxyl group.
The directing effects of the hydroxyl and amino groups are generally stronger than the deactivating effect of the ketone. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The specific outcome can be influenced by steric hindrance and the nature of the electrophile and reaction conditions.
For example, in bromination reactions of similar aralkyl ketones, the regioselectivity can be directed towards either α-bromination (on the carbon next to the ketone) or nuclear bromination (on the aromatic ring), depending on the catalyst and solvent system used. nih.gov With strongly activating groups on the ring, nuclear bromination is often favored. nih.gov
Multi-functional Group Interactions and Tandem Reactions
The presence of multiple functional groups in this compound allows for complex interactions and the possibility of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation.
One significant transformation is the synthesis of heterocyclic compounds. The amino and ketone functionalities can react with various reagents to form rings. For instance, α-amino ketones are precursors for the synthesis of various heterocycles like pyrazines and imidazoles. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general reactivity pattern is well-established in organic chemistry.
A key industrial application involving the multi-functional nature of this compound's derivatives is the synthesis of phenylephrine. myexperiment.orgresearchgate.netresearchgate.net A common synthetic pathway starts with a related compound, m-hydroxyacetophenone. myexperiment.orgresearchgate.net This undergoes bromination to form an α-bromo ketone, followed by amination with an N-protected amine. researchgate.net The resulting intermediate, which is structurally similar to a protected form of this compound, is then subjected to reduction of the ketone to a hydroxyl group and deprotection of the amine to yield phenylephrine. myexperiment.orggoogle.com This sequence highlights how the different functional groups are sequentially or concurrently transformed to build the target molecule.
For example, a process for preparing L-phenylephrine hydrochloride involves the hydrogenation of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone using a palladium-carbon catalyst. myexperiment.org This step demonstrates a tandem reaction where the ketone is reduced and, in some variations of the synthesis, a benzyl (B1604629) protecting group on the amine is removed simultaneously (hydrogenolysis).
The interplay between the functional groups is also evident in the synthesis of other biologically active molecules. The amino and hydroxyl groups can participate in forming hydrogen bonds, which can influence the molecule's conformation and reactivity in enzyme-catalyzed reactions. For instance, ketoreductases have been engineered for the enantioselective reduction of related amino ketones, where the enzyme's active site interacts with the substrate's functional groups to control stereoselectivity. rsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Amino-1-(3-hydroxyphenyl)ethanone. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the substituted phenyl ring would typically appear in the downfield region (around 6.5-8.0 ppm), with their splitting patterns (multiplicity) and coupling constants providing information about their relative positions (ortho, meta, para). The methylene (B1212753) protons (-CH₂) adjacent to the amino group and the carbonyl group would likely appear as a singlet in the range of 3.5-4.5 ppm. The protons of the primary amine (-NH₂) and the phenolic hydroxyl group (-OH) are exchangeable and may appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | >190 |
| Aromatic (C-H) | 6.5 - 8.0 | 110 - 140 |
| Aromatic (C-O / C-N / C-C=O) | N/A | 120 - 160 |
| Methylene (CH₂) | 3.5 - 4.5 | 40 - 50 |
| Amine (NH₂) | Variable (broad) | N/A |
| Hydroxyl (OH) | Variable (broad) | N/A |
Note: The table presents generalized expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₉NO₂), the exact monoisotopic mass is 151.0633 Da nih.govuni.lu. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which helps in determining the molecular formula.
In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. The molecular ion peak (M⁺) would be observed at m/z 151. Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) libretexts.org. For this compound, a prominent fragmentation would be the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to characteristic fragment ions. For instance, the loss of the •CH₂NH₂ radical would generate a stable acylium ion corresponding to the 3-hydroxyphenylcarbonyl moiety. The most abundant precursor and product ions for amino acids are typically (M+H)⁺ and (M−COOH)⁺ researchgate.net.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of analytical confirmation uni.lu.
Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 152.07060 | 129.6 |
| [M+Na]⁺ | 174.05254 | 137.1 |
| [M-H]⁻ | 150.05604 | 131.8 |
| [M+NH₄]⁺ | 169.09714 | 149.6 |
| [M]⁺ | 151.06277 | 127.4 |
Data sourced from predicted values using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding orgchemboulder.comlibretexts.org.
N-H Stretch: The primary amine group (-NH₂) will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations libretexts.orguniroma1.it.
C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the ketone carbonyl group. The position is influenced by conjugation with the aromatic ring ucla.edu.
C-C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching within the aromatic ring vscht.cz.
C-O Stretch: A strong band for the phenolic C-O stretch is expected in the 1200-1300 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1020-1250 cm⁻¹ range orgchemboulder.com.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol (B47542) (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Ketone (C=O) | C=O Stretch | 1650 - 1700 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Phenol | C-O Stretch | 1200 - 1300 | Strong |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC for Enantiomeric Excess)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for determining its purity.
Purity Determination: Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of pharmaceutical intermediates. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution sielc.com. Impurities with different polarities will have different retention times, allowing for their separation and quantification. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid or trifluoroacetic acid sielc.comankara.edu.tr. Detection is often performed using a UV detector, as the aromatic ring in the molecule will absorb UV light.
Enantiomeric Excess Determination: Since this compound contains a primary amino group and is related to amino acids, it is a chiral molecule that can exist as two enantiomers. Determining the enantiomeric excess (e.e.) is crucial in many applications. This is achieved using chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation sigmaaldrich.commst.edu. Several types of CSPs are effective for separating amino acid enantiomers, including those based on macrocyclic antibiotics (like teicoplanin) or crown ethers mst.eduresearchgate.netnih.gov. The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol) and its concentration, is optimized to achieve the best resolution between the enantiomers ankara.edu.trmst.edu.
Other Analytical Characterization Techniques for Related Compounds
In addition to the primary techniques discussed, other analytical methods are often employed in the comprehensive characterization of related compounds and pharmaceutical intermediates.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can provide information about the electronic conjugation within the molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region. For the related compound 1-(2-Amino-3-hydroxyphenyl)ethanone, a λmax of 233 nm has been reported, which is typical for such structures caymanchem.com.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure sample. The experimental results are compared with the calculated theoretical values based on the molecular formula (C₈H₉NO₂) to confirm the elemental composition.
Melting Point: The melting point of a crystalline solid is a useful indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities. For this compound, a melting point of 217–220°C has been reported guidechem.com.
Computational and Theoretical Investigations of 2 Amino 1 3 Hydroxyphenyl Ethanone Molecular Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecular systems. These methods are used to predict molecular geometries, electronic structures, and reaction energetics with a high degree of accuracy.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 2-Amino-1-(3-hydroxyphenyl)ethanone is characterized by the interplay of its constituent functional groups: the aromatic phenyl ring, the hydroxyl group, the amino group, and the ethanone (B97240) moiety. DFT calculations can be employed to determine the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP).
For analogous compounds, such as other amino-substituted acetophenones, DFT studies have been utilized to understand their electronic properties. nih.gov For instance, in related Schiff base derivatives, the HOMO is often localized on the electron-rich aminophenyl or hydroxyphenyl moiety, while the LUMO is typically centered on the electron-withdrawing keto or imine groups. tandfonline.com This separation of frontier orbitals is crucial in determining the molecule's reactivity and its potential role in charge-transfer interactions.
Table 1: Predicted Electronic Properties of Related Amino Ketones
| Property | Predicted Value/Description | Reference Compound |
|---|---|---|
| HOMO-LUMO Gap | Relatively small, suggesting potential for chemical and biological reactivity. | 2-amino-1,4-dihydropyrimidines |
| Molecular Electrostatic Potential (MEP) | Negative potential localized around the oxygen and nitrogen atoms, indicating sites for electrophilic attack. | (Z)-4-(phenylamino)pent-3-en-2-one |
| Dipole Moment | The presence of polar functional groups like C=O and -NH2 creates a significant dipole moment. | 2-Amino-1-(2,5-dimethoxyphenyl)ethanone |
This table presents data from computational studies on related compounds to infer the likely electronic characteristics of this compound.
Conformational Analysis and Tautomerism
The flexibility of the amino and hydroxyl groups in this compound allows for the existence of multiple conformers and tautomers. Conformational analysis, often performed using potential energy surface (PES) scans with DFT methods, can identify the most stable geometric arrangements of the molecule. nih.gov For similar acetophenone (B1666503) derivatives, studies have shown that the orientation of the acetyl group relative to the phenyl ring can significantly impact the molecule's stability and properties. acs.org
Tautomerism, the interconversion of structural isomers, is also a critical aspect to consider. For this compound, keto-enol and amine-imine tautomerism are theoretically possible. acs.org Computational studies on related heterocyclic systems have demonstrated that the relative stability of tautomers can be influenced by the solvent environment and intramolecular hydrogen bonding. sonar.chresearchgate.net For example, in (Z)-4-(phenylamino)pent-3-en-2-one, the keto-amine form is calculated to be more stable than the enol-imine form. tandfonline.com
Energetics of Reaction Pathways and Transition State Modeling
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of a molecule over time and to understand the influence of the surrounding environment, such as a solvent. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the dynamic behavior of this compound in solution.
While specific MD simulations for this compound are not reported, studies on other flexible molecules highlight the utility of this approach. For instance, MD simulations have been used to investigate the conformational preferences of imidazole (B134444) derivatives and to understand how solvent molecules interact with different parts of the solute. nih.gov These simulations can reveal the role of explicit solvent molecules in stabilizing certain conformers or facilitating tautomeric conversions, which cannot be fully captured by implicit solvent models used in some quantum chemical calculations.
In Silico Prediction of Physicochemical Parameters Relevant to Chemical Behavior
The prediction of physicochemical properties through computational methods is a rapid and cost-effective way to assess the potential behavior of a chemical compound in various environments, including biological systems.
Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are two of the most important in silico descriptors for predicting a molecule's pharmacokinetic properties. LogP is an indicator of a compound's ability to partition between a lipidic and an aqueous phase, which is crucial for membrane permeability. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule and is a good predictor of drug transport properties. nih.gov
For many organic molecules, including those structurally similar to this compound, these parameters are routinely calculated using various computational models. mdpi.comacs.org A lower TPSA value generally correlates with better cell membrane permeability. mdpi.com
Table 2: Predicted Physicochemical Properties for this compound and Related Compounds
| Compound | Predicted LogP (iLOGP) | Predicted TPSA (Ų) | Reference/Method |
|---|---|---|---|
| 1-(5-Amino-2-hydroxyphenyl)ethanone | 1.34 | 63.32 | Ambeed |
| BCE-Ring-Truncated Deguelin Analogues | 1.7 to 3.6 | 20 < TPSA < 130 | SwissADME |
| Various Bioactive Compounds | -0.7 to +5.0 (optimal range) | 20 to 130 (optimal range) | SwissADME |
This table provides predicted LogP and TPSA values for a closely related isomer and general optimal ranges for drug-like molecules to contextualize the expected properties of this compound.
Predicted Collision Cross Section (CCS) Analysis
The collision cross section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. nih.gov It represents the rotationally averaged area of an ion and is determined through ion mobility spectrometry (IMS). nih.govnih.gov The prediction of CCS values has become an increasingly valuable tool in analytical chemistry, particularly for the identification and structural annotation of small molecules where authentic standards are unavailable. nih.govarxiv.org
For this compound, predicted CCS values have been calculated using computational tools. These predictions are vital for distinguishing the compound from isomers and other structurally similar molecules in complex mixtures. The CCS values are typically predicted for different adducts of the molecule, such as protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) forms, as these are commonly observed in mass spectrometry. arxiv.orguni.lu
The use of predicted CCS values in conjunction with accurate mass measurements significantly enhances the confidence in compound identification. arxiv.org While mass spectrometry provides the elemental composition, ion mobility adds a structural dimension to the analysis. The accuracy of CCS prediction models, often based on machine learning algorithms like support vector machines (SVM), is critical. nih.gov For instance, some models demonstrate prediction errors of less than 5% for a large number of compounds. nih.gov The table below presents the computationally predicted CCS values for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 152.07060 | 129.6 |
| [M+Na]+ | 174.05254 | 137.1 |
| [M-H]- | 150.05604 | 131.8 |
| [M+NH4]+ | 169.09714 | 149.6 |
| [M+K]+ | 190.02648 | 135.0 |
| [M+H-H2O]+ | 134.06058 | 124.2 |
| [M+HCOO]- | 196.06152 | 153.1 |
Data sourced from PubChemLite. uni.lu
Computational Studies on Molecular Interactions and Binding Affinity
Molecular Docking and Ligand-Target Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This method is instrumental in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. science.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. science.gov
Studies involving derivatives and structurally related compounds provide insights into potential interactions. For example, docking studies on similar phenolic and aminophenyl compounds have been used to predict their binding modes and affinities with various enzymes and receptors. thesciencepublishers.comacs.org These computational models help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. acs.orgresearchgate.net For instance, in studies of related compounds, interactions with specific amino acid residues like asparagine and glutamic acid have been identified as crucial for binding. acs.org
While specific molecular docking studies for this compound are not extensively detailed in the provided results, the principles of these studies are well-established. science.gov The process would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The results would be analyzed to determine the binding energy, with more negative values indicating a stronger, more spontaneous binding. nih.gov
Insights into Enzyme and Receptor Modulation Mechanisms
Computational studies offer a window into how molecules like this compound might modulate the function of enzymes and receptors. This compound is known to be a metabolite in the kynurenine (B1673888) pathway, which is linked to tryptophan metabolism. medchemexpress.com Disturbances in this pathway have been associated with various conditions, suggesting that its metabolites could interact with and modulate biological targets. medchemexpress.com
The structural features of this compound, including the aminoketone and hydroxyphenyl groups, are found in various biologically active molecules. hmdb.cabiosynth.com For example, similar scaffolds are present in compounds designed as inhibitors for enzymes like topoisomerase or modulators for receptors such as the α7 nicotinic acetylcholine (B1216132) receptor. biosynth.comnih.gov
Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic view of the ligand-receptor complex over time, revealing how the interaction can induce conformational changes in the target protein, leading to its activation or inhibition. nih.govarabjchem.org These computational approaches are crucial for understanding the structural mechanisms of allosteric modulation, where a ligand binds to a site other than the active site to alter the target's activity. nih.gov Although direct studies on this compound's modulation mechanisms are limited, the computational investigation of analogous compounds provides a framework for how it might act. For example, the Automated Topology Builder (ATB) can generate molecular force fields for this compound, facilitating simulations of its interactions with biomolecular systems. uq.edu.au
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration
Cheminformatics combines computational methods to analyze chemical data, which is particularly useful for exploring the structure-activity relationship (SAR) of a series of compounds. researchgate.net SAR studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.netnih.gov By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can develop models that predict the activity of new, unsynthesized molecules. nih.govacs.org
For this compound, a cheminformatics approach would involve analyzing its structural properties and comparing them to a dataset of compounds with known activities against a particular biological target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are central to this process. acs.org QSAR models use molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties—to build a mathematical relationship with biological activity. nih.gov
The development of SAR for compounds related to this compound has been noted in various contexts, such as the development of anticancer agents. nih.govrsc.org For instance, studies on benzimidazole (B57391) derivatives, which share some structural similarities, have shown how substitutions on the phenyl ring can significantly impact cytotoxic activity. nih.govrsc.org Electron-donating or electron-withdrawing groups can alter the molecule's interaction with its target, highlighting the importance of specific functional groups for biological effect. rsc.org These principles can be applied to hypothesize how modifications to the structure of this compound—such as altering the position of the hydroxyl or amino groups, or substituting other groups onto the phenyl ring—could influence its biological profile.
Exploration of 2 Amino 1 3 Hydroxyphenyl Ethanone in Biological and Pre Clinical Research Models
Role as a Chemical Probe and Synthetic Intermediate for Bioactive Scaffolds
The primary utility of 2-Amino-1-(3-hydroxyphenyl)ethanone in research lies in its function as a foundational building block. Its reactive amino and keto groups, combined with the phenolic hydroxyl group, allow for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures for pharmacological investigation.
Precursor in the Synthesis of Adrenergic Agent Analogs for Research
This compound, and its direct precursors and derivatives, are instrumental in the laboratory synthesis of adrenergic agent analogs, most notably (R)-Phenylephrine. nih.govepa.gov Phenylephrine (B352888) is a selective α1-adrenergic receptor agonist used extensively in research and medicine. nih.govlifechemicals.com
The synthesis often begins with a related precursor, 3-hydroxyacetophenone, which is first chlorinated to produce the key intermediate, 2-chloro-1-(3-hydroxyphenyl)ethanone. smolecule.com This intermediate is then subjected to nucleophilic substitution with an appropriate amine, such as N-methylbenzylamine, to yield a more complex ketone. smolecule.com The final step involves a stereoselective reduction of the ketone group to a hydroxyl group, often accomplished using biocatalysts like engineered carbonyl reductase enzymes, followed by debenzylation to yield the final (R)-phenylephrine product with high purity and enantiomeric excess. smolecule.comnih.gov This synthetic pathway highlights the core utility of the 1-(3-hydroxyphenyl)ethanone scaffold in building molecules that target the adrenergic system. smolecule.comnih.gov
Utility in the Development of Protein Degrader Building Blocks
Targeted protein degradation is a therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins from cells. sigmaaldrich.com These small molecules, often called proteolysis-targeting chimeras (PROTACs), are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. lifechemicals.comsigmaaldrich.combio-techne.com The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govbio-techne.com
Key components in the construction of PROTACs are the building blocks that bind to E3 ligases, such as Von Hippel-Lindau (VHL) and cereblon (CRBN). nih.govbio-techne.comtu-darmstadt.de A review of the scientific literature, however, did not yield specific examples of this compound being utilized as a direct synthetic intermediate for the development of these E3 ligase-recruiting building blocks. epa.govnih.govtu-darmstadt.deresearchgate.netnih.gov
Intermediate in the Synthesis of Leukotriene Receptor Antagonist Analogs (e.g., Ranlukast related research)
Leukotriene receptor antagonists are a class of drugs used to manage inflammatory conditions like asthma by blocking the action of cysteinyl leukotrienes. nih.govcopsac.comrespiratory-therapy.com The synthesis of these antagonists often involves multi-step chemical processes starting from various precursors.
While research has documented the synthesis of the leukotriene receptor antagonist Pranlukast, it utilizes 3-amino-2-hydroxyacetophenone as a key intermediate. researchgate.netnih.govresearchgate.netchemistryviews.org It is important to note that this is a structural isomer of the subject compound of this article. Similarly, other studies on leukotriene D4/E4 receptor antagonists describe syntheses starting from different alkoxyacetophenone or alkylacetophenone derivatives. nih.govnih.govacs.org Extensive literature searches did not confirm the use of this compound as a direct intermediate in the synthesis of Ranlukast or other related leukotriene receptor antagonists.
Investigation of Biological Interactions in In Vitro Systems
The biological activity of scaffolds derived from this compound provides insight into the potential therapeutic applications of its more complex analogs. In vitro studies are crucial for characterizing how these molecules interact with biological targets like enzymes and receptors.
Studies on Enzyme Activity Modulation
While direct in vitro studies on the enzyme modulating effects of this compound are not widely documented, research on structurally related compounds provides valuable insights.
Studies on the closely related isomer, 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, have demonstrated inhibitory activity against the enzymes carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar concentrations. nih.govresearchgate.net For instance, certain derivatives showed potent AChE inhibition with Ki values as low as 22.13 ±1.96 nM. nih.govresearchgate.net
Furthermore, 2-aminoacetophenone (B1585202) (which lacks the meta-hydroxyl group) has been shown to be a quorum-sensing signaling molecule that can influence macrophage function by modulating the activity of histone deacetylase 1 (HDAC1), an enzyme involved in epigenetic regulation. asm.orgnih.govelifesciences.org These findings suggest that the aminoketone pharmacophore, a key feature of this compound, can be a component of molecules that interact with and modulate the activity of various enzyme systems.
Receptor Binding and Activation Profiling (e.g., Adrenergic Receptors)
As established, this compound is a precursor to adrenergic agents like phenylephrine. epa.govsmolecule.com The receptor binding profile of these end-products demonstrates the utility of the parent scaffold in generating compounds that interact with specific biological receptors. Phenylephrine is a well-characterized selective α1-adrenergic receptor agonist, with minimal activity at β-adrenergic receptors. lifechemicals.comccjm.org Radioligand binding assays using human α-adrenergic receptor subtypes expressed in cell lines have been used to quantify the binding affinity of phenylephrine and related compounds. researchgate.net
The binding affinities (pKi) of L-phenylephrine at various human adrenergic receptor subtypes are detailed in the table below. The pKi value is the negative logarithm of the Ki (inhibitory constant), with a higher value indicating stronger binding affinity.
| Compound | Receptor Subtype | Cell Line | pKi value (Mean ± SEM) | Reference |
|---|---|---|---|---|
| L-Phenylephrine | α1A-AR | HEK293 | 5.58 ± 0.05 | researchgate.net |
| L-Phenylephrine | α2A-AR | CHO | 5.06 ± 0.12 | researchgate.net |
| L-Phenylephrine | α2C-AR | CHO | 4.71 ± 0.09 | researchgate.net |
These data demonstrate that the molecular scaffold derived from this compound can be elaborated into ligands with specific and quantifiable affinities for G-protein coupled receptors, such as the adrenergic receptors. researchgate.netnih.gov
Metabolite Identification and Involvement in Metabolic Pathways
This compound has been identified as a metabolite linked to disturbances in tryptophan metabolism. medchemexpress.comszabo-scandic.comszabo-scandic.com It is recognized as a kynurenine (B1673888) metabolite, a pathway central to the degradation of tryptophan. medchemexpress.comszabo-scandic.comchem-space.com Research has noted its presence in studies related to conditions such as bladder cancer, leukemia, and anemia, where alterations in tryptophan metabolism are often observed. medchemexpress.comszabo-scandic.comszabo-scandic.com The compound can be extracted from rat liver mitochondria, a key site for metabolic processes. medchemexpress.comszabo-scandic.comchem-space.com
This compound is considered an endogenous metabolite, meaning it is naturally found within biological systems. medchemexpress.com It is specifically known as an active metabolite of 2-aminoacetophenone, a molecule involved in quorum sensing regulation. caymanchem.com Its natural occurrence underscores its potential role in normal physiological and pathological processes.
Exploration of Bioactivity in Microorganism Models
Research has demonstrated the ability of this compound and its isomers to interfere with quorum sensing (QS) systems in bacteria, such as Agrobacterium tumefaciens. vulcanchem.comnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors. By disrupting this communication, these compounds can inhibit bacterial virulence. nih.gov Studies have shown that derivatives of this compound can achieve significant inhibition of QS, with some demonstrating up to 72% inhibition in β-galactosidase assays at specific concentrations. This interference is achieved by repressing the transcriptional levels of key genes in the QS pathway, such as traI and traR, rather than by mimicking the signaling molecules themselves. nih.gov
Compounds related to this compound have exhibited antioxidant properties. medchemexpress.com In bacterial models, treatment with these compounds can lead to enhanced oxidative stress within the bacterial cells. nih.govnih.gov This increase in oxidative stress can disrupt cellular processes, including energy supply, protein synthesis, and nucleotide metabolism, further contributing to the attenuation of bacterial pathogenicity. nih.gov The disturbed quorum sensing system can also lead to the inhibited activity of antioxidant enzymes within the bacteria, thereby increasing their susceptibility to oxidative damage. nih.gov
Compound Information Table
| Compound Name |
| This compound |
| 2-Aminoacetophenone |
| 1-(4-amino-2-hydroxyphenyl)ethanone |
| Tryptophan |
| Kynurenine |
Research Findings on Bioactivity
| Organism | Bioactivity Observed | Key Findings |
| Agrobacterium tumefaciens | Quorum Sensing Inhibition | Repression of traI and traR transcriptional levels. nih.gov |
| Agrobacterium tumefaciens | Reduced Virulence | Inhibition of swimming motility, chemotaxis, and flagella formation. nih.gov |
| Agrobacterium tumefaciens | Metabolic Disturbance | Notable changes in the metabolic profile following treatment. nih.gov |
| Pseudomonas aeruginosa | Quorum Sensing Inhibition | Suppression of the secretion of acyl-homoserine lactones. nih.gov |
| Pseudomonas aeruginosa | Reduced Virulence | Attenuated virulence in a vegetable infection assay. nih.gov |
| Bacteria (General) | Increased Oxidative Stress | Disruption of antioxidant enzyme activity. nih.gov |
Pre-clinical Research Focusing on Related Structural Motifs and Their Research Applications
The structural motif of 2-amino-1-phenylethanone and its derivatives is a cornerstone in various pre-clinical research areas. Investigations into compounds sharing this core structure have revealed significant potential across several therapeutic domains, from neuroprotection and anti-inflammatory action to cardiovascular and metabolic regulation. This section explores the findings from in vitro, cellular, and animal models that highlight the research applications of these related structural motifs.
Investigation of Neuroprotective Properties in In Vitro Models
The potential for compounds structurally related to this compound to confer neuroprotection has been explored in various in vitro systems. Research has focused on the ability of these molecules to shield neural cells from damage induced by neurotoxic agents and inflammatory conditions.
Arylcycloalkylamine derivatives are among the related structures that have demonstrated a neuroprotective effect in laboratory studies. google.com Similarly, compounds such as N-substituted amino acid derivatives have been investigated for their bioactivity within the central nervous system. researchgate.net Studies on certain aminoacetamide derivatives, which share a structural fragment with the primary compound, have shown they can provide protection against seizures in mouse models, suggesting an interaction with neuronal voltage-dependent sodium channels. researchgate.net
In other models of neuroinflammation, different classes of compounds have been assessed for their neuroprotective capabilities. For instance, kappa opioid receptor (KOR) ligands have shown promise in protecting neurons in in vitro models of HIV neuropathogenesis. nih.gov These ligands were found to inhibit HIV-1 production in human microglial cells and dampen the production of chemokines in astrocytes, which are cellular responses linked to neural injury. nih.gov
Table 1: In Vitro Neuroprotective Studies of Related Structural Motifs
| Compound Class/Derivative | Model System | Observed Neuroprotective Effect | Potential Mechanism of Action |
| Aminoacetamide Derivatives | Mouse Cortical Synaptosomes | Protection against tonic seizures | Partial blockade of voltage-dependent sodium channels researchgate.net |
| Arylcycloalkylamine Derivatives | Not Specified | General neuroprotective effects noted google.com | Not Specified |
| Kappa Opioid Receptor (KOR) Ligands | Human Microglial Cells, Astrocytes (HIV Neuropathogenesis Model) | Demonstrated neuroprotection; inhibited HIV-1 production; dampened chemokine production nih.gov | KOR agonism nih.gov |
Studies on Anti-inflammatory Potential in Cellular Assays
The anti-inflammatory potential of molecules containing motifs similar to this compound is an active area of investigation. These studies often utilize cellular assays to measure the inhibition of key inflammatory mediators and pathways.
For example, research into N-phenyl piperazine (B1678402) derivatives has demonstrated significant anti-inflammatory effects in vitro. biomedpharmajournal.org In cellular assays, these compounds were able to inhibit inflammatory processes, with some derivatives showing 85-90% inhibition at a concentration of 500 µg/mL. biomedpharmajournal.org The investigation of synthetic cannabinoids in models of HIV neuropathogenesis has also revealed anti-inflammatory properties, specifically the suppression of inflammatory mediators like nitric oxide (NO) in human astrocytes. nih.gov Furthermore, 1-(2-Amino-3-hydroxyphenyl)ethanone, an isomer of the primary compound and an active metabolite of 2-amino acetophenone (B1666503), has been shown to modulate host immune responses in animal models of infection. caymanchem.com
Table 2: Cellular Anti-inflammatory Potential of Related Compounds
| Compound Class/Derivative | Cellular Model | Key Findings |
| N-Phenyl Piperazine Derivatives | In Vitro Anti-inflammatory Assay | Showed 85-90% anti-inflammatory effect at 500 µg/mL biomedpharmajournal.org |
| Synthetic Cannabinoids | Human Astrocytes | Suppressed production of inflammatory mediators such as nitric oxide (NO) nih.gov |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Mouse Model | Modulates host immune responses caymanchem.com |
Cardiovascular Research in Animal Models (e.g., adrenergic receptor activation)
The phenylethanolamine backbone, which is structurally analogous to the core of this compound, is central to many compounds with significant cardiovascular effects. A primary focus of this research is the interaction with adrenergic receptors.
Norepinephrine, a structurally similar catecholamine, is a potent activator of multiple adrenergic receptors. newdrugapprovals.org In animal models, it stimulates α1 and α2 adrenergic receptors, leading to the contraction of blood vessels. newdrugapprovals.org This action increases peripheral vascular resistance and elevates blood pressure. newdrugapprovals.org Norepinephrine also acts on beta-1 adrenergic receptors, causing an increase in heart rate and cardiac output. newdrugapprovals.org Similarly, research on 2-amino-1-(3,4-dihydroxyphenyl)ethanone, a related catecholamine, has been extensively studied for its interaction with beta-adrenergic receptors. In a different context, certain carbazole (B46965) derivatives have been investigated for their ability to block adrenergic hyperactivation, indicating that related structural motifs can also have antagonistic effects within the cardiovascular system. mdpi.com
Table 3: Cardiovascular Effects of Related Motifs in Animal Models
| Compound/Class | Receptor Target(s) | Observed Physiological Effect in Animal Models |
| Norepinephrine | α1, α2, and Beta-1 Adrenergic Receptors | Blood vessel contraction, increased peripheral vascular resistance, increased blood pressure, increased heart rate and cardiac output newdrugapprovals.org |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | Beta-Adrenergic Receptors | Studied for receptor interaction, specific outcomes not detailed |
| Carbazole Derivatives | Adrenergic Receptors | Blockade of adrenergic hyperactivation mdpi.com |
Anti-diabetic Effects in Animal Models
Derivatives containing the 2-amino-1-phenylethanone scaffold have been explored for their potential in managing metabolic disorders like diabetes. Research in animal models has uncovered multiple mechanisms through which these compounds may exert anti-diabetic effects.
One significant mechanism is the inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, related compounds can delay the digestion and absorption of carbohydrates, which in turn reduces the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).
Another avenue of research involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Novel non-thiazolidinedione derivatives have been synthesized to act as PPARγ agonists. nih.gov In animal models, such as the db/db mouse model of type 2 diabetes, these compounds have demonstrated an ability to enhance insulin (B600854) action, improve glycemic control, and produce significant reductions in plasma glucose levels. nih.gov Both N-phenyl piperazine and carbazole derivatives have also been identified as having potential anti-diabetic activity through various mechanisms. biomedpharmajournal.orgmdpi.com
Table 4: Anti-diabetic Research on Related Compounds in Animal Models
| Compound Class/Derivative | Animal Model | Investigated Mechanism | Research Finding |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone related compounds | Not Specified | α-glucosidase inhibition | Reduction in postprandial blood glucose |
| Non-Thiazolidinedione Derivatives | db/db Mice | PPARγ agonism | Enhanced insulin action and improved glycemic control nih.gov |
| N-Phenyl Piperazine Derivatives | In Vitro | α-amylase inhibition | Demonstrated robust inhibitory effects biomedpharmajournal.org |
| Carbazole Derivatives | Not Specified | PPARγ agonism, α-glucosidase inhibition | Modulate glucose metabolism mdpi.com |
Future Research Directions and Methodological Advancements for 2 Amino 1 3 Hydroxyphenyl Ethanone
Development of Novel and Sustainable Synthetic Routes
The synthesis of α-amino ketones is a focal point of extensive research due to their significance as building blocks for numerous pharmaceuticals and bioactive heterocycles. rsc.org Traditional synthetic methods for 2-Amino-1-(3-hydroxyphenyl)ethanone, such as the nucleophilic substitution of 2-bromo-3'-hydroxyacetophenone (B133987) with an amine google.com, often involve multiple steps and the use of hazardous reagents. The future of its synthesis lies in the adoption of green and sustainable chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable materials. sphinxsai.com
A particularly promising frontier is the field of biocatalysis. Enzymes from the α-oxoamine synthase (AOS) family, which are pyridoxal-5'-phosphate (PLP)-dependent, can catalyze the stereospecific formation of α-amino ketones from α-amino acids in a single step, eliminating the need for protecting groups. nih.govnih.gov Research into identifying or engineering an AOS enzyme that accepts a derivative of 3-hydroxybenzoic acid as a substrate could lead to a highly efficient and environmentally benign synthesis of this compound. researchgate.netd-nb.info Such biocatalytic methods offer a significant advancement over classical chemical syntheses, which may require multiple protection-deprotection steps and the use of stoichiometric organometallic reagents. nih.gov
Future research should focus on the following areas:
Enzyme Discovery and Engineering: Screening microbial genomes for novel α-oxoamine synthases (OAS) or transketolases (TK) with activity towards relevant phenolic precursors. researchgate.netthieme-connect.com
Flow Chemistry: Adapting existing syntheses to continuous flow reactors can improve safety, efficiency, and scalability while allowing for precise control over reaction parameters.
Green Solvents: Investigating the use of renewable and less toxic solvents, such as bio-derived solvents or water, to replace traditional chlorinated or aprotic polar solvents. sphinxsai.com
| Synthetic Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Nucleophilic substitution of an α-haloketone (e.g., 2-bromo-3'-hydroxyacetophenone) with an amine. google.com | Well-established, predictable. | Optimization for yield and purity. |
| Biocatalysis | Use of enzymes like α-oxoamine synthases (AOS) to catalyze C-C bond formation stereospecifically. nih.gov | High stereoselectivity, mild reaction conditions, reduced waste, fewer steps. d-nb.info | Discovery of suitable enzymes, protein engineering for substrate specificity. researchgate.net |
| Continuous Flow Chemistry | Performing the synthesis in a continuously flowing stream rather than a batch reactor. | Enhanced safety, improved heat and mass transfer, easy automation and scalability. | Reactor design, optimization of residence time and temperature profiles. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The shift towards Quality by Design (QbD) in chemical and pharmaceutical manufacturing emphasizes deep process understanding and control. longdom.org Process Analytical Technology (PAT) is a key enabler of QbD, utilizing in-line and on-line analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real time. mt.com For the synthesis of this compound, the implementation of PAT can ensure reaction completion, control impurity formation, and guarantee consistent product quality. nih.govvdu.lt
Advanced spectroscopic methods are at the heart of PAT. americanpharmaceuticalreview.com Techniques such as in-situ Fourier-transform infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy, as well as benchtop Nuclear Magnetic Resonance (NMR), can provide continuous data streams directly from the reaction vessel. acs.orgrsc.orgcam.ac.uk For instance, FT-IR spectroscopy could monitor the disappearance of the carbonyl stretch of a starting ketone and the appearance of new bands associated with the product. Direct Analysis in Real Time Mass Spectrometry (DART-MS) also presents a powerful tool for the quantitative monitoring of reaction progress without extensive sample preparation. nih.gov This real-time data allows for immediate process adjustments, leading to optimized, robust, and safer manufacturing processes. americanpharmaceuticalreview.comacs.org
| Spectroscopic Technique | Parameter to Monitor | Advantage for Process Control |
|---|---|---|
| In-situ FT-IR/Raman | Concentrations of reactants, intermediates, and products via characteristic vibrational bands (e.g., C=O, N-H, C-Br). americanpharmaceuticalreview.com | Provides real-time kinetic data, detects reaction endpoints, and monitors impurity formation. |
| In-line NMR | Structural confirmation and quantification of all NMR-active species in the reaction mixture. rsc.org | Offers detailed structural information, enabling unambiguous identification of byproducts and intermediates. |
| Near-Infrared (NIR) | Qualitative or semi-quantitative reaction progress profiles based on overtone and combination bands. acs.org | High suitability for parallel reaction monitoring and high-throughput experimentation. acs.org |
| DART-MS | Direct, quantitative analysis of reactants and products using an isotope-labeled internal standard. nih.gov | Overcomes challenges with heterogeneous (e.g., slurry) reactions where optical methods may fail. nih.gov |
Integration of Machine Learning in Computational Chemistry for Predictive Modeling
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways with increasing accuracy. For this compound, integrating ML into its research pipeline can accelerate discovery and optimization cycles. Deep neural networks, for example, can be trained on large datasets of chemical reactions to predict the most likely products and optimal conditions for its synthesis, or even to propose novel retrosynthetic routes.
A key area for ML application is in quantitative structure-property relationship (QSPR) modeling. By training models on datasets of similar phenolic compounds, it would be possible to predict fundamental properties of this compound and its prospective derivatives, such as solubility, pKa, and receptor binding affinity. This predictive power allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources.
| Modeling Application | Machine Learning Approach | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Training neural networks on reaction databases. | Optimizes synthetic conditions and yields; predicts potential byproducts. |
| Property Prediction (QSPR) | Developing models based on molecular descriptors to predict pKa, solubility, etc. | Guides derivative design and formulation development. |
| Bioactivity Prediction (QSAR) | Correlating structural features with biological activity data (e.g., enzyme inhibition). | Prioritizes synthesis of derivatives with high potential for desired biological effects. |
| Retrosynthesis Planning | Using AI to identify potential disconnections and suggest synthetic precursors. | Suggests novel and more efficient synthetic routes. |
Expansion of Biological Research Models for Unexplored Bioactivities
The biological profile of this compound remains largely uncharted. Future research must leverage a diverse array of biological models to systematically explore its potential bioactivities. Phenolic compounds, as a class, are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Furthermore, the phenylethanolamine backbone, which can be formed by reduction of the aminoketone, is a classic scaffold for adrenergic receptor ligands. nih.gov This suggests several promising avenues for investigation.
| Research Model Type | Specific Example | Unexplored Bioactivity to Investigate |
|---|---|---|
| In Vitro (Enzyme Assay) | Aldose reductase or α-glucosidase inhibition assays. researchgate.net | Potential as an anti-diabetic agent. |
| In Vitro (Cell-Based) | Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). | Anti-inflammatory activity (measuring nitric oxide, cytokine release). |
| In Vitro (Receptor Binding) | Radioligand binding assays for adrenergic or serotonin (B10506) receptors. biomolther.org | Potential CNS activity or effects on the autonomic nervous system. |
| In Vivo (Rodent Model) | MPTP or 6-OHDA-induced Parkinson's disease models in mice or rats. naasonscience.com | Neuroprotective or symptomatic effects in neurodegeneration. |
Designing Derivatives with Targeted Research Applications
The true value of this compound may lie in its utility as a versatile chemical scaffold for medicinal chemistry. whiterose.ac.ukresearchgate.net By systematically modifying its structure, researchers can design derivatives with tailored affinities for specific biological targets, thereby probing structure-activity relationships (SAR) and developing novel therapeutic leads. biomolther.org The core structure presents three primary points for modification: the aromatic ring, the phenolic hydroxyl group, and the primary amino group.
Future research should pursue a rational design approach to create libraries of derivatives. researchgate.net For example, alkylation or acylation of the amino group can modulate lipophilicity and steric bulk, which is crucial for receptor fit. oup.com The phenolic hydroxyl can be converted to ethers or esters to alter hydrogen bonding capacity and pharmacokinetic properties. Furthermore, substitution on the phenyl ring with various electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and introduce new interaction points. nih.gov For instance, adding a second hydroxyl group to the phenyl ring could create a catechol moiety, a common feature in adrenergic agonists, while introducing halogens could enhance binding affinity for certain targets. nih.gov These rationally designed derivatives could then be screened against specific targets, such as G-protein coupled receptors (GPCRs) or enzymes implicated in disease. frontiersin.orgmdpi.com
| Modification Strategy | Example Derivative | Targeted Research Application |
|---|---|---|
| N-Alkylation/Acylation | 2-(Methylamino)-1-(3-hydroxyphenyl)ethanone | Probe SAR for adrenergic/serotonergic receptor activity. oup.com |
| O-Alkylation | 2-Amino-1-(3-methoxyphenyl)ethanone | Investigate the role of the phenolic hydroxyl in receptor binding and metabolism. |
| Ring Substitution | 2-Amino-1-(4-fluoro-3-hydroxyphenyl)ethanone | Enhance binding affinity and selectivity for specific targets (e.g., α-adrenergic receptors). nih.gov |
| Heterocycle Formation | Condensation with reagents to form thiazole (B1198619) or pyrazole (B372694) derivatives. | Develop novel enzyme inhibitors (e.g., for tyrosinase or kinases). frontiersin.org |
Q & A
Q. How can 2-Amino-1-(3-hydroxyphenyl)ethanone be structurally characterized using spectroscopic methods?
Methodological Answer: Structural elucidation typically involves:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR : Peaks at δ 2.5–3.0 ppm (amine protons), δ 6.5–7.5 ppm (aromatic protons), and δ 12.0 ppm (phenolic -OH).
- 13C NMR : Carbonyl carbon (C=O) appears at ~200 ppm; aromatic carbons between 110–150 ppm.
- Mass Spectrometry (MS): Molecular ion peak at m/z 151.2 (C₈H₉NO₂) .
- Infrared (IR) Spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H/O-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O phenolic).
Reference Standards : Cross-validate with NIST Chemistry WebBook data (CAS 121-71-1) for spectral comparisons .
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer: Two primary approaches:
Friedel-Crafts Acylation :
- React 3-hydroxybenzaldehyde with acetyl chloride in the presence of AlCl₃ (Lewis acid).
- Reduce the resulting ketone to an amine using NH₃/NaBH₄ .
Azide Reduction :
- Synthesize 2-azido-1-(3-hydroxyphenyl)ethanone via nucleophilic substitution.
- Reduce the azide group to an amine using Staudinger conditions (PPh₃/H₂O) .
Purification : Recrystallize from ethanol/water to isolate hydrochloride salts (≥98% purity) .
Advanced Research Questions
Q. How does the hydroxyl group at the 3-position influence the compound’s pharmacological activity?
Methodological Answer:
- Enzyme Interactions : The hydroxyl group enhances hydrogen bonding with targets like cytochrome P450 enzymes.
- Metabolic Stability : The phenolic group increases susceptibility to glucuronidation, reducing bioavailability. Use in vitro microsomal assays (e.g., liver microsomes) to quantify metabolic pathways .
- Comparative Studies : Replace the -OH group with methoxy or fluorine (e.g., 2-Amino-1-(3-methoxyphenyl)ethanone) to assess structure-activity relationships (SAR) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect byproducts like nitro derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) .
- Limit of Detection (LOD) : Optimize to ≤0.1% using calibration curves with deuterated internal standards.
- Stability Studies : Monitor degradation under UV light and humidity (40°C/75% RH) to identify hydrolytic byproducts .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). The hydroxyl group’s orientation affects binding affinity .
- QSAR Models : Train artificial neural networks (ANNs) on anti-malarial activity data (IC₅₀ values) from analogs like 2-Amino-1-(4-chlorophenyl)ethanone .
- DFT Calculations : Calculate HOMO-LUMO gaps to predict redox behavior and stability .
Q. What crystallographic methods resolve contradictions in reported crystal structures of derivatives?
Methodological Answer:
- SHELX Refinement : For high-resolution data, use SHELXL (rigid-body refinement) to resolve discrepancies in unit cell parameters .
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to model pseudo-merohedral twinning in hydrochloride salts .
- Validation : Cross-check with CCDC databases for analogous structures (e.g., 2-Amino-1-(4-methoxyphenyl)ethanone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
